Phenyl 1,3-diphenylpyrazole-4-carboxylate
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Overview
Description
Phenyl 1,3-diphenylpyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 1,3-diphenylpyrazole-4-carboxylate typically involves the condensation of pyrazole-4-aldehydes with phenylhydrazine, followed by cyclization and esterification reactions. One common method includes the use of formic acid as a medium and orthophosphoric acid as a catalyst to achieve high yields and atom efficiency .
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. The use of metal-free catalysts and eco-friendly procedures is emphasized to align with green chemistry principles. The process involves one-pot synthesis techniques that minimize the use of toxic reagents and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: Phenyl 1,3-diphenylpyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oximes and nitriles.
Reduction: Formation of amines and alcohols.
Substitution: Introduction of different functional groups at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Hydroxylamine hydrochloride and formic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using N-bromosuccinimide (NBS) and other electrophilic reagents.
Major Products:
Oxidation: Pyrazole-4-carbonitrile.
Reduction: Pyrazole-4-amine.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
Phenyl 1,3-diphenylpyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its role in developing new therapeutic agents, particularly in cancer research.
Industry: Utilized in the production of dyes, agrochemicals, and synthetic rubbers
Mechanism of Action
The mechanism of action of Phenyl 1,3-diphenylpyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Phenyl 1,3-diphenylpyrazole-4-carboxylate can be compared with other pyrazole derivatives:
Properties
IUPAC Name |
phenyl 1,3-diphenylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c25-22(26-19-14-8-3-9-15-19)20-16-24(18-12-6-2-7-13-18)23-21(20)17-10-4-1-5-11-17/h1-16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYIQDKDZVNIIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C(=O)OC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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